molecular formula C18H28N2O3 B2547743 tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate CAS No. 1279815-88-1

tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate

Cat. No.: B2547743
CAS No.: 1279815-88-1
M. Wt: 320.433
InChI Key: FUTPZUMYPODEDE-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate
CAS Number: 1279815-88-1
Molecular Formula: C₁₈H₂₈N₂O₃
Molecular Weight: 320.4 g/mol
Purity: ≥95% (as supplied by Combi-Blocks Inc.)

This compound is a piperidine-based carbamate derivative featuring a benzyl group at the 1-position and a hydroxymethyl group at the 4-position of the piperidine ring. The tert-butyl carbamate moiety serves as a protective group for amines, making the molecule a valuable intermediate in organic synthesis and medicinal chemistry. It is classified as a "building block" for drug discovery, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(22)19-18(14-21)9-11-20(12-10-18)13-15-7-5-4-6-8-15/h4-8,21H,9-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTPZUMYPODEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 1-benzyl-4-(hydroxymethyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. Common methods include:

  • Reagents :
    • tert-butyl carbamate
    • 1-benzyl-4-(hydroxymethyl)piperidine
    • Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC)
    • Catalysts such as 4-dimethylaminopyridine (DMAP)
  • Solvents : Organic solvents like dichloromethane are often used to facilitate the reaction under room temperature conditions.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in:

  • The preparation of various piperidine derivatives.
  • The development of carbamate compounds that can be utilized in further chemical reactions.

Biology

Biological research has identified this compound as a candidate for pharmacological applications due to its structural features, which suggest potential interactions with specific receptors or enzymes in the body.

Potential Biological Activities:

  • Interaction with neurotransmitter systems.
  • Modulation of enzyme activities related to metabolic pathways.

Medicine

The therapeutic potential of this compound is under investigation for its possible effects on various diseases. Key areas of focus include:

  • Pharmacological Activity : Preliminary studies suggest it may exhibit activity against neurological disorders by acting as an inhibitor or modulator of specific targets.

Case Study Insights:

Research has shown that compounds structurally similar to this carbamate may serve as muscarinic receptor antagonists, which could be beneficial for treating neurological diseases .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for:

  • Coatings
  • Adhesives
  • Other high-performance materials

Mechanism of Action

The mechanism of action of tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS Number) Molecular Formula Molecular Weight Key Substituents/Functional Groups Applications/Notes References
Target Compound (1279815-88-1) C₁₈H₂₈N₂O₃ 320.4 1-Benzyl, 4-hydroxymethyl Intermediate for drug synthesis; hydroxymethyl allows further functionalization (e.g., oxidation to carboxylic acid).
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.3 1-Acetyl Lipophilic intermediate; used in synthesizing p38 MAP kinase inhibitors. Lacks aromaticity, reducing steric bulk compared to benzyl derivatives.
tert-Butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate (1353952-84-7) C₁₃H₂₁ClN₂O₃ 304.8 1-Chloroacetyl Chloroacetyl group introduces electrophilic reactivity; potential toxicity requires careful handling.
tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate (1221818-65-0) C₁₃H₂₂N₂O₃ 254.3 1-Acrylamide (prop-2-enoyl) Reactive acrylamide moiety enables conjugation or polymerization; used in covalent inhibitor design.
tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate (1286273-20-8) C₁₇H₃₂N₂O₂ 296.4 1-Cyclopentylmethyl Enhanced lipophilicity due to cyclopentyl group; potential CNS drug candidate.
tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate (29168-93-2) C₁₅H₂₄N₄O₂ 292.4 1-Pyrimidin-2-yl Aromatic pyrimidine enhances hydrogen-bonding capacity; relevant in kinase inhibitor development.
tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate (493026-45-2) C₁₉H₃₀N₂O₃ 334.45 Additional methylene in carbamate linkage Structural isomer of target compound; spatial differences may affect solubility and target binding.

Key Findings from Comparative Analysis

This feature is critical in designing inhibitors targeting aromatic-rich enzyme pockets (e.g., HIV protease) . The hydroxymethyl group offers a site for oxidation or esterification, enabling versatile downstream modifications. In contrast, chloroacetyl or acrylamide groups (e.g., CAS 1353952-84-7 and 1221818-65-0) introduce electrophilic reactivity but require stringent safety protocols .

Acetylated derivatives (e.g., CAS 242.3 g/mol) balance lipophilicity and solubility, making them preferred for CNS-targeting drugs .

Biological Activity :

  • Pyrimidinyl derivatives (CAS 29168-93-2) exhibit improved binding to kinases due to aromatic nitrogen atoms, which participate in hydrogen bonding. The target compound’s hydroxymethyl group may similarly engage in polar interactions but lacks pyrimidine’s planar geometry .

Synthetic Utility :

  • The target compound’s stability under acidic conditions (due to the tert-butyl carbamate) contrasts with hydrolytically sensitive sulfonyl chlorides (e.g., intermediates in ), which require immediate use .

Biological Activity

tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate is a synthetic compound belonging to the class of carbamates, notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.

  • Molecular Formula : C19H30N2O3
  • Molecular Weight : 334.453 g/mol
  • Density : 1.083 g/cm³
  • Boiling Point : 462.5 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a piperidine derivative, commonly using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing various cellular processes. The exact pathways involved are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and enzyme regulation .

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

Studies have shown that compounds with similar piperidine structures can affect neurotransmitter pathways, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders. The hydroxymethyl group may enhance binding affinity to neurotransmitter receptors .

2. Antitumor Activity

Preliminary data suggest that this compound may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapy development .

3. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of related carbamate compounds. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses, suggesting possible applications in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activity of this compound:

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The study concluded that further exploration could lead to new cancer therapies .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal death. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

Research Findings Summary Table

Biological ActivityFindingsReferences
Neuropharmacological EffectsEnhances neurotransmitter receptor binding; potential for treating neurodegenerative diseases,
Antitumor ActivitySignificant cytotoxicity against cancer cell lines; potential lead for cancer therapy
Anti-inflammatory PropertiesModulates immune responses; potential applications in inflammatory disease treatment ,

Q & A

Q. What are the key steps in synthesizing tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step sequence:

  • Condensation : Reacting 4-(hydroxymethyl)piperidin-4-amine with benzyl halides under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl group .
  • Protection : Adding the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect the amine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Optimization : Adjusting solvent polarity (e.g., THF for better solubility), catalyst load (e.g., 10 mol% triethylamine), and temperature (0°C for Boc protection to minimize side reactions) can enhance yield (typically 60-75%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl group integration at δ 7.2–7.4 ppm) and Boc group presence (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₈H₂₈N₂O₃, [M+H]⁺ calcd. 321.2178) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the piperidine ring) using SHELX software . Resolving Contradictions : Cross-validate NMR with IR (carbonyl stretch ~1680 cm⁻¹ for carbamate) and repeat crystallography under varying conditions to address data mismatches .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives to study structure-activity relationships (SAR)?

  • Docking Studies : Use software like AutoDock to predict binding affinity to biological targets (e.g., GPCRs or kinases) by modifying the hydroxymethyl or benzyl groups .
  • DFT Calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on the benzyl ring) on carbamate stability and reactivity .
  • SAR Strategies : Synthesize analogs via nitro reduction (Pd/C, H₂) or alkylation (alkyl halides under basic conditions) and compare bioactivity profiles .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

  • Byproduct Formation : At scale, prolonged reaction times may lead to Boc deprotection. Use flow chemistry for precise control of residence time and temperature .
  • Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective isolation .
  • Safety : Monitor exothermic reactions (e.g., benzylation) via in-line FTIR to prevent thermal runaway .

Q. How do stereochemical variations at the piperidine ring impact biological activity?

  • Stereoisomer Synthesis : Prepare cis/trans isomers via chiral resolution (e.g., using (+)- or (-)-di-p-toluoyl tartaric acid) .
  • Activity Testing : Compare enantiomers in receptor-binding assays (e.g., IC₅₀ values for serotonin receptors). For example, the trans-hydroxymethyl configuration may enhance hydrogen bonding with target proteins .

Methodological Challenges and Solutions

Q. What strategies address low yields in the reduction of nitro intermediates during derivative synthesis?

  • Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under H₂ (1–3 atm) to optimize nitro-to-amine conversion .
  • Solvent Effects : Use methanol or ethanol to improve substrate solubility and reduce catalyst poisoning .
  • Monitoring : Employ TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane) or in-situ IR to track reaction progress .

Q. How can researchers confirm the stability of the hydroxymethyl group under acidic/basic conditions?

  • Stress Testing : Incubate the compound in HCl (0.1 M, 25°C) or NaOH (0.1 M, 25°C) for 24 hours, then analyze via HPLC for degradation products (e.g., formaldehyde release) .
  • Protection Alternatives : Replace hydroxymethyl with acetylated derivatives (e.g., using acetic anhydride) if instability is observed .

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